Xylosyl-ATP

Description

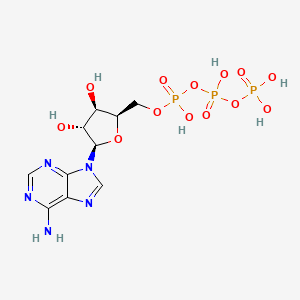

Xylosyl-ATP is a nucleotide derivative where a xylose moiety is attached to the adenosine triphosphate (ATP) structure. While ATP is a critical molecule for energy transfer in biological systems, modifications like xylosylation can alter its biochemical properties, enabling specialized roles in enzymatic processes or signaling pathways. However, insights can be inferred from structurally or functionally analogous ATP derivatives discussed in the literature.

Properties

CAS No. |

653-60-1 |

|---|---|

Molecular Formula |

C10H16N5O13P3 |

Molecular Weight |

507.18 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7-,10-/m1/s1 |

InChI Key |

ZKHQWZAMYRWXGA-GAWUUDPSSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Other CAS No. |

653-60-1 |

Synonyms |

9-beta-xylofuranosyladenine 5'-triphosphate xylo-ATP xylosyl-ATP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Xylofuranosyladenine 5’-triphosphate typically involves the glycosylation of adenine with a xylofuranose derivative, followed by phosphorylation. The reaction conditions often require the use of protective groups to ensure selective reactions at desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation and phosphorylation processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.

Reduction: Reduction reactions may target the adenine base or the phosphate groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce various nucleoside analogs .

Scientific Research Applications

Chemistry: In chemistry, 9-beta-Xylofuranosyladenine 5’-triphosphate is used as a model compound to study nucleoside analogs and their reactivity under different conditions .

Biology: Biologically, this compound is known to inhibit DNA-dependent RNA polymerase I and II, making it a valuable tool in studying transcription processes .

Medicine: In medicine, it has shown cytotoxic properties, making it a potential candidate for anticancer research .

Industry: Industrially, it can be used in the synthesis of other nucleoside analogs and as a reference standard in analytical methods .

Mechanism of Action

The mechanism of action of 9-beta-Xylofuranosyladenine 5’-triphosphate involves its incorporation into nucleic acids, where it inhibits the activity of DNA-dependent RNA polymerases. This inhibition disrupts the transcription process, leading to cytotoxic effects. The molecular targets include RNA polymerase I and II, and the pathways involved are primarily related to transcription regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar ATP Derivatives

The evidence highlights several ATP analogs with modifications to the phosphate groups, sugar moiety, or nucleobase. Below is a comparative analysis of key compounds:

2.1. Deoxyadenosine Triphosphate (dATP)

- Structure : dATP replaces the hydroxyl group at the 2'-position of ATP’s ribose with a hydrogen atom .

- Function : Serves as a DNA polymerase substrate during DNA synthesis due to its compatibility with the deoxyribose backbone.

- Stability : The absence of the 2'-hydroxyl reduces susceptibility to hydrolysis compared to ATP .

2.2. Adenosine 5'-O-(3-Thiotriphosphate) (ATP-γ-S)

- Structure : A sulfur atom replaces one oxygen in the γ-phosphate group of ATP .

- Function : Acts as a hydrolysis-resistant ATP mimic, useful in studying GTPase and kinase activities.

- Synthesis: Enzymatic methods (e.g., using glycerol kinase and acetate kinase) enable large-scale production with minimal inorganic phosphate contamination .

2.3. Beta, Gamma-Peroxy-ATP

- Structure : Incorporates a peroxydiphosphate group (O–O bond) between the β- and γ-phosphates .

- Function : Serves as a photolabile probe for enzymatic studies due to its reactive oxygen-oxygen bond.

- Limitations : Hydrolytically unstable under physiological conditions, requiring controlled experimental settings .

2.4. 2-Hexylthio-β,γ-CH2-ATP

- Structure : A hexylthio group and methylene bridge replace the β,γ-oxygen in ATP .

- Function : Selective inhibitor of NTPDase2, an enzyme regulating extracellular nucleotide levels.

- Selectivity : Demonstrates 100-fold higher potency for NTPDase2 over other ectonucleotidases .

Key Comparative Data

The table below summarizes properties of ATP analogs from the evidence, which could serve as a framework for hypothesizing Xylosyl-ATP’s behavior:

Hypothetical this compound Profile (based on analogous modifications):

- Function: Potential roles in glycosylation pathways or as a substrate for xylosyltransferases.

- Stability : Xylose’s hydrophilicity may enhance solubility but reduce membrane permeability.

- Enzymatic Compatibility : May compete with ATP in ribose-dependent processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.